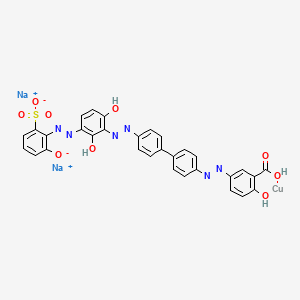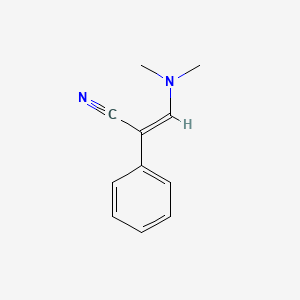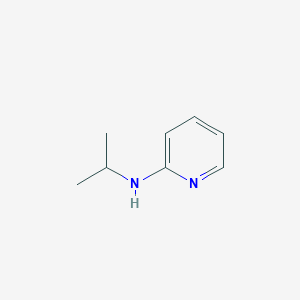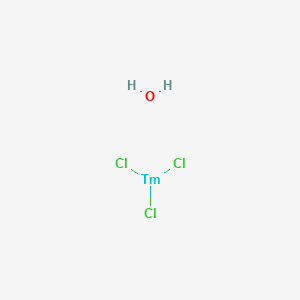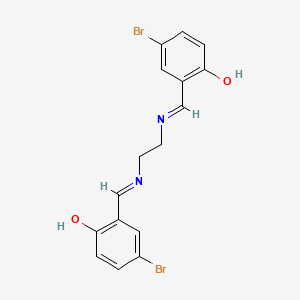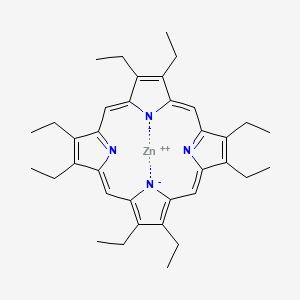![molecular formula C6H6O2 B1144221 CATECHOL, [14C(U)] CAS No. 19481-10-8](/img/no-structure.png)
CATECHOL, [14C(U)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catechol, also known as pyrocatechol or 1,2-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2 . It is a colorless compound that occurs naturally in trace amounts . The compound is also known as pyrocatechol-UL-14C and has a molecular weight of 110.11 .
Synthesis Analysis
Catechol can be synthesized through various methods. One such method involves the green electrochemical oxidation of catechol in the presence of different thiol nucleophiles . Another method involves the synthesis of catechol-zingerone conjugate through a one-pot synthesis strategy .Molecular Structure Analysis
The molecular structure of catechol consists of a benzene ring with two hydroxyl groups attached to it . The linear formula of catechol is represented as (14C6H4-1,2-[OH]2) . Further structural analysis can be performed using techniques like FTIR, HNMR, and others .Chemical Reactions Analysis
Catechol can undergo various chemical reactions. For instance, it can participate in the hydrothiolation of activated alkynes, which is a powerful way to functionalize thiols bearing catechols . It can also react with different activated alkynes, such as methyl propiolate, propiolic acid, propiolamide, or 2-ethynylpyridine .Physical And Chemical Properties Analysis
Catechol is a solid substance with an assay of ≥98% (HPLC). It has a storage temperature of 2-8°C . It is a colorless crystalline solid with a faint odor . It has a melting point of 221°F and a boiling point of 474°F .Safety And Hazards
Direcciones Futuras
While the future directions for catechol, [14C(U)], are not explicitly mentioned in the search results, research into catechol and its derivatives continues to be an active area of study. This includes the development of new catechol-based functional polymers and the exploration of the chemical properties of catechols and their molecular modes of toxic action .
Propiedades
Número CAS |
19481-10-8 |
|---|---|
Nombre del producto |
CATECHOL, [14C(U)] |
Fórmula molecular |
C6H6O2 |
Peso molecular |
122.22 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



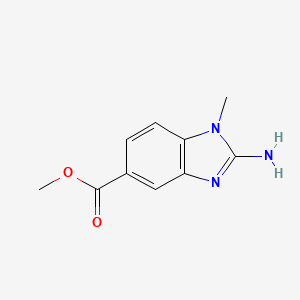
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
